(3-Chlorophenyl) methyl carbonate
Description
(3-Chlorophenyl) methyl carbonate is an organic compound hypothesized to consist of a methyl carbonate group (-O-CO-OCH₃) attached to a 3-chlorophenyl ring. For instance, methyl (3-hydroxyphenyl)-carbamate (CAS 13683-89-1, ) shares a carbamate backbone but differs in substituents, highlighting how functional groups influence stability and reactivity .
Properties
CAS No. |
1847-96-7 |
|---|---|
Molecular Formula |
C8H7ClO3 |
Molecular Weight |
186.59 g/mol |
IUPAC Name |
(3-chlorophenyl) methyl carbonate |
InChI |
InChI=1S/C8H7ClO3/c1-11-8(10)12-7-4-2-3-6(9)5-7/h2-5H,1H3 |
InChI Key |
YLCITVITFATKDX-UHFFFAOYSA-N |
SMILES |
COC(=O)OC1=CC(=CC=C1)Cl |
Canonical SMILES |
COC(=O)OC1=CC(=CC=C1)Cl |
Synonyms |
Carbonic acid m-chlorophenyl=methyl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The 3-chlorophenyl moiety is prevalent in pharmaceuticals and agrochemicals due to its electronic and steric effects. Below is a comparison of compounds with this group:
Key Observations :
- Synthetic Yields : Triazole-thiones (75–82%) and urea-linked esters (31–44%) demonstrate moderate-to-high yields, suggesting efficient synthetic routes for 3-chlorophenyl derivatives .
- Biological Activity: Piperazinone derivatives () show cytotoxicity against cancer cell lines (e.g., HT-29, A549), implying that 3-chlorophenyl groups enhance bioactivity via hydrophobic interactions .
- Stability : Carbamates () and esters () exhibit distinct stability profiles. Methyl carbonates, being esters of carbonic acid, may hydrolyze faster than carbamates under acidic/basic conditions due to the labile carbonate group .
Spectroscopic and Computational Analysis
- Mass Spectrometry : Urea-linked methyl esters (e.g., compound 4b, [M+H]+: 438.1) and triazole-thiones were validated via ESI-MS, highlighting the utility of mass spectrometry in characterizing 3-chlorophenyl derivatives .
- Molecular Modeling : utilized Chem3D Pro 12.0.2 to predict atomic charges and fragmentation patterns, a method applicable to hypothesize the behavior of (3-chlorophenyl) methyl carbonate .
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